2,2',3,4',5'-Pentachlorobiphenyl

Description

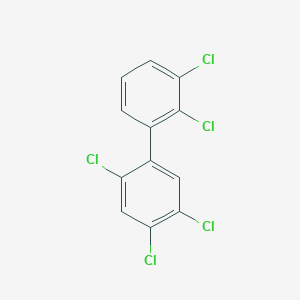

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-3-1-2-6(12(8)17)7-4-10(15)11(16)5-9(7)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUSORDQZVOEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073510 | |

| Record name | 2,2',3,4',5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41464-51-1 | |

| Record name | 2,2',3,4',5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',5'-Pentachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4',5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126JR5ZDQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,2 ,3,4 ,5 Pentachlorobiphenyl

Global Environmental Presence and Monitoring Programs

The global distribution of PCBs, including 2,2',3,4',5'-pentachlorobiphenyl, is a result of their historical use and their capacity for long-range environmental transport. nih.gov While comprehensive global monitoring programs specifically targeting every individual PCB congener are not always in place, national and international efforts to monitor persistent organic pollutants (POPs) often include a range of PCBs. For instance, the US Environmental Protection Agency (EPA) has established regional screening levels for various contaminants, including certain PCB congeners, in residential and industrial soil and tap water. usgs.gov

Monitoring programs, such as those conducted under the OSPAR Convention for the Protection of the Marine Environment of the North-East Atlantic, track the concentrations of several indicator PCB congeners in biota and sediments to assess the effectiveness of regulations and identify trends over time. ospar.org These programs have generally shown a decline in the concentrations of many PCBs in the environment since their ban. ospar.org However, due to their persistence, these compounds, including this compound, remain a subject of ongoing environmental surveillance.

Distribution in Abiotic Environmental Compartments

This compound, like other PCBs, is distributed throughout the abiotic environment, partitioning between the atmosphere, water, and soil based on its physicochemical properties.

Atmospheric transport is a primary mechanism for the global distribution of PCBs, moving them from their original sources to remote regions, including the Arctic. nih.govepa.gov PCBs are semi-volatile compounds, meaning they can exist in both the vapor phase and adsorbed to airborne particles. This allows them to travel long distances in the atmosphere. The less chlorinated PCBs are generally more volatile and can be transported further in the vapor phase, while more chlorinated congeners are more likely to be associated with particles and deposited closer to their sources. nih.gov

The movement of PCBs between the atmosphere and other environmental compartments is a dynamic process. They can be removed from the atmosphere through wet deposition (rain and snow) and dry deposition (particle settling and vapor exchange). nih.gov Conversely, they can be re-emitted from soil and water back into the atmosphere, a process known as secondary emission, which contributes to their long-term persistence and global cycling.

Once deposited from the atmosphere or released directly into water bodies, this compound can be found in both the water column and, more significantly, in sediments. Due to their hydrophobic nature, PCBs have a strong tendency to adsorb to organic matter and particulate matter in the water, eventually settling into the sediment. epa.gov Sediments, therefore, often act as a long-term reservoir for PCBs in aquatic ecosystems.

Studies in various aquatic environments have documented the presence of a wide range of PCB congeners in sediments. For example, investigations in the Delaware River Estuary have identified numerous PCB congeners in surficial sediments, with the highest concentrations generally found near urban and industrialized areas. epa.gov While specific concentration data for this compound is not always reported individually, the analysis of congener patterns provides insight into the sources and fate of PCB contamination.

Below is a table showing examples of PCB concentrations found in the sediments of the Delaware River Estuary.

| PCB Congener | Concentration Range (ng/g dry weight) |

| Dichlorobiphenyls | ND - 2.5 |

| Trichlorobiphenyls | ND - 15 |

| Tetrachlorobiphenyls | 0.1 - 50 |

| Pentachlorobiphenyls | 0.2 - 80 |

| Hexachlorobiphenyls | 0.1 - 70 |

| Heptachlorobiphenyls | ND - 40 |

| Octachlorobiphenyls | ND - 20 |

| Nonachlorobiphenyls | ND - 10 |

| Decachlorobiphenyl | ND - 5 |

| Data derived from studies in the Delaware River Estuary. "ND" indicates not detected. The specific concentration of this compound would fall within the range for pentachlorobiphenyls. |

Soil acts as a significant sink for atmospherically deposited PCBs. The concentration of this compound and other PCBs in soil can vary widely depending on proximity to historical sources, land use, and soil properties such as organic matter content. Urban and industrial areas tend to have higher soil concentrations compared to rural and remote locations.

A study conducted at an e-waste site in Southern China provides a stark example of localized soil contamination. The concentrations of total PCBs in soil at this site ranged from 24.2 to 12,045 ng/g. The study also analyzed for specific chiral PCBs, including PCB 95, and found that the chiral signatures in the soil were similar to those in the air at the site, indicating ongoing exchange between these compartments. usgs.gov

The following table presents U.S. EPA regional screening levels for a closely related pentachlorobiphenyl isomer, 2',3,4,4',5-pentachlorobiphenyl, which can provide a general context for soil contamination levels of concern.

| Matrix | Contaminant Level | Value |

| Resident Soil | Screening Level | 0.12 mg/kg |

| Industrial Soil | Screening Level | 0.49 mg/kg |

| Resident Soil | Removal Management Level | 4.1 mg/kg |

| Industrial Soil | Removal Management Level | 49 mg/kg |

| Data from the U.S. EPA for 2',3,4,4',5-pentachlorobiphenyl. These values are for a different isomer but offer a reference for pentachlorobiphenyls. |

Bioaccumulation and Biomagnification in Ecological Food Webs

One of the most significant environmental concerns regarding PCBs, including this compound, is their ability to bioaccumulate and biomagnify in food webs. Bioaccumulation is the process by which a contaminant is taken up by an organism from the environment and accumulates in its tissues at a concentration higher than in the surrounding medium. opentextbooks.org.hk Biomagnification is the process where the concentration of a contaminant increases at successively higher levels in a food chain. opentextbooks.org.hk

In aquatic ecosystems, 2,2',3,4',5'-pentachlorobhenyl is taken up by organisms at the base of the food web, such as phytoplankton and invertebrates. epa.gov Because PCBs are lipophilic (fat-soluble), they are stored in the fatty tissues of these organisms. opentextbooks.org.hk When these organisms are consumed by fish and other larger predators, the PCBs are transferred and accumulate in the predator's tissues at even higher concentrations. This process continues up the food chain, leading to the highest concentrations in top predators like large fish, marine mammals, and fish-eating birds. opentextbooks.org.hknih.gov

A study of marine mammals from the North Atlantic Ocean conducted chiral analysis of several PCB congeners, including PCB 95. The non-racemic enantiomer fractions of PCB 95 observed in these animals suggest that enantiomer-selective metabolism is occurring, providing clear evidence of its bioaccumulation in these higher-trophic-level species. nih.gov

The table below illustrates the general pattern of PCB biomagnification in an aquatic food web, showing increasing concentrations at higher trophic levels.

| Trophic Level | Organism Type | Typical Total PCB Concentration Range (ng/g wet weight) |

| Producers | Phytoplankton | 0.1 - 10 |

| Primary Consumers | Zooplankton, Benthic Invertebrates | 1 - 50 |

| Secondary Consumers | Small Fish | 10 - 500 |

| Tertiary Consumers | Larger Predatory Fish | 100 - 5,000 |

| Quaternary Consumers | Marine Mammals, Piscivorous Birds | > 5,000 |

| This table represents a generalized pattern of PCB biomagnification. Specific concentrations of this compound would contribute to the total PCB levels and are expected to follow a similar increasing trend. |

Levels and Transfer in Terrestrial Organisms

Once introduced into the terrestrial environment, this compound can be found in various ecosystem components, from soil and vegetation to a wide array of animal species. Its lipophilic (fat-loving) nature drives its accumulation in the fatty tissues of organisms, leading to concentrations that can be significantly higher than those in the surrounding environment.

Research conducted on a terrestrial food web in a temperate urban ecosystem in Vancouver, Canada, provides valuable insights into the levels of this compound in different organisms. In this study, scientists analyzed a range of samples, including invertebrates, songbirds, and the eggs of Cooper's hawks, an avian apex predator.

The concentrations of this compound were measured across these different trophic levels, revealing a clear pattern of bioaccumulation. Invertebrates, which form the base of many terrestrial food chains, exhibited the lowest concentrations. Songbirds, which prey on invertebrates, showed higher levels of the compound. The highest concentrations were found in the eggs of Cooper's hawks, which are at the top of this particular food web. This demonstrates the transfer and increasing concentration of this compound as it moves up through the trophic levels.

The following interactive table presents the geometric mean concentrations of this compound found in different terrestrial organisms from the Vancouver study.

| Organism Type | Trophic Level | Geometric Mean Concentration (ng/g lipid weight) |

| Invertebrates | Low | 0.5 |

| Songbirds | Mid | 2.1 |

| Cooper's Hawk Eggs | High | 8.5 |

This table is based on data from a study in a temperate urban ecosystem and illustrates the increasing concentration of this compound at higher trophic levels.

Trophic Magnification and Food Web Modeling

The process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain is known as trophic magnification. This phenomenon is quantified using a Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying.

Food web modeling is a powerful tool used by scientists to understand and predict the fate of contaminants like this compound in an ecosystem. By analyzing the concentrations of a chemical in various organisms and determining their trophic positions using stable isotope analysis (specifically δ¹⁵N), researchers can calculate the TMF for that chemical within that specific food web.

In the aforementioned Vancouver urban terrestrial food web study, the Trophic Magnification Factor for this compound was calculated. The study revealed a TMF value significantly greater than 1, confirming that this specific pentachlorobiphenyl congener undergoes trophic magnification in this terrestrial ecosystem.

The table below presents the Trophic Magnification Factor for this compound from the study.

| Chemical Compound | Trophic Magnification Factor (TMF) |

| This compound (PCB 97) | 2.8 |

A Trophic Magnification Factor greater than 1 indicates that the compound biomagnifies in the food web. This value is derived from a detailed food web modeling study.

The findings from these detailed research efforts underscore the environmental persistence and bioaccumulative potential of this compound. Even though its production has been banned for decades, its presence and magnification in terrestrial food webs continue to be a significant environmental issue, with potential implications for the health of wildlife, particularly top predators.

Environmental Fate and Transport Dynamics of 2,2 ,3,4 ,5 Pentachlorobiphenyl

Persistence and Degradation Pathways in Environmental Matrices

PCBs, including 2,2',3,4',5'-pentachlorobiphenyl, are known for their high persistence in the environment, resistance to metabolism, and tendency to accumulate in fatty tissues. nih.gov These characteristics contribute to their widespread presence in soil, sediments, and water. nih.govin.gov The degradation of these compounds is generally slow, with higher-chlorinated PCBs being more resistant to breakdown than their less-chlorinated counterparts. nih.govelsevierpure.com The specific arrangement of chlorine atoms on the biphenyl (B1667301) structure significantly influences the susceptibility of a congener to degradation. nih.gov

Biotic Degradation Processes

Microbial activity is a primary driver of PCB transformation in the environment. nih.gov Both anaerobic and aerobic microorganisms have demonstrated the ability to degrade PCBs, although the mechanisms and efficiencies of these processes differ. elsevierpure.com

Under anaerobic conditions, such as those found in deep sediments, microbial reductive dechlorination is a key degradation pathway for highly chlorinated PCBs. oup.comresearchgate.net This process involves the removal of chlorine atoms from the biphenyl rings, which are replaced by hydrogen atoms. asm.org This dechlorination is a two-electron transfer reaction, and the hydrogen atom is sourced from the proton (H+) in water. asm.orgnih.gov

Table 1: Reductive Dechlorination Pathway of a Pentachlorobiphenyl Congener

| Starting Compound | Dechlorination Product |

| 2,3,4,5,6-Pentachlorobiphenyl | 2,3,4,6-Tetrachlorobiphenyl |

| 2,3,4,6-Tetrachlorobiphenyl | 2,4,6-Trichlorobiphenyl |

| 2,4,6-Trichlorobiphenyl | 2,4-Dichlorobiphenyl |

| 2,4-Dichlorobiphenyl | 2-Chlorobiphenyl |

| 2-Chlorobiphenyl | Biphenyl |

This table illustrates a generalized pathway and the specific products may vary depending on the microbial consortia and environmental conditions.

In the presence of oxygen, different microbial pathways are responsible for PCB degradation. Aerobic bacteria, such as those from the genera Pseudomonas, Rhodococcus, and Burkholderia, can utilize PCBs as a carbon source. nih.govnih.gov The primary enzymatic pathway for aerobic PCB degradation is the bph (biphenyl) pathway. nih.gov This process is initiated by the enzyme biphenyl dioxygenase, which introduces oxygen atoms to the biphenyl rings. elsevierpure.com

This initial oxidation typically occurs at the 2,3-position of the biphenyl ring, leading to the formation of a dihydrodiol product. nih.gov Subsequent enzymatic reactions, including dehydrogenation and ring cleavage, ultimately break down the biphenyl structure, often forming chlorobenzoic acids as intermediates. nih.govnih.gov The effectiveness of aerobic degradation is highly dependent on the degree and pattern of chlorination. Congeners with fewer chlorine atoms and those with unsubstituted carbon atoms at the 2,3-positions are generally more susceptible to aerobic attack. oup.com For example, a study on the aerobic degradation of a commercial PCB mixture showed that dichlorobiphenyls were completely degraded, while the degradation of trichlorobiphenyls and tetrachlorobiphenyls was 91% and 29%, respectively, with no significant degradation of pentachlorobiphenyls observed after 60 days. oup.com

Table 2: Aerobic Degradation Rates of PCB Homologs

| PCB Homolog Group | Biodegradation Rate after 60 days |

| Dichlorobiphenyls | 100% |

| Trichlorobiphenyls | 91% |

| Tetrachlorobiphenyls | 29% |

| Pentachlorobiphenyls | Not Appreciable |

Data from a study on the enhancement of aerobic microbial degradation of PCBs in soil microcosms. oup.com

Abiotic Transformation Processes

In addition to microbial activity, abiotic processes can also contribute to the transformation of this compound in the environment. navy.mil These processes occur without the direct involvement of living organisms and include photolytic degradation and chemical dechlorination. navy.mil

Sunlight can induce the degradation of PCBs, particularly in aquatic environments. nih.gov This process, known as photolysis, involves the absorption of ultraviolet (UV) light by the PCB molecule, which can lead to the breaking of carbon-chlorine bonds and the removal of chlorine atoms. nih.gov The presence of dissolved organic matter (DOM) in water can significantly influence the rate of photolytic degradation. nih.gov DOM can act as a photosensitizer, producing reactive oxygen species such as hydroxyl radicals and singlet oxygen that can accelerate the breakdown of PCBs. nih.gov

Abiotic chemical dechlorination can occur through reactions with certain minerals present in soil and sediment. navy.mil Minerals such as mackinawite (FeS) and magnetite (Fe3O4) can facilitate the reductive dechlorination of chlorinated organic compounds. navy.mil This process is considered a form of abiotic degradation, although the formation of these reactive minerals can be influenced by microbial activity. navy.mil While the primary focus of research has been on chlorinated ethenes, these abiotic pathways are likely involved in the degradation of other chlorinated compounds like PCBs. navy.mil Another abiotic process that can transform PCBs is reaction with persulfate, which can be used in groundwater remediation. purdue.edu

Inter-Compartmental Exchange and Transport Modeling

The environmental fate of this compound, also known as PCB-87, is largely governed by how it moves between air, water, soil, and sediment. This exchange is critical for understanding its persistence and distribution.

Volatilization from Water and Soil Surfaces

Volatilization is a key process by which this compound moves from terrestrial and aquatic surfaces into the atmosphere. This transition is governed by the compound's Henry's Law constant (H), which quantifies the equilibrium partitioning between air and water. A higher Henry's Law constant indicates a greater tendency for a chemical to volatilize from water.

For this compound, various studies have reported its Henry's Law constant, reflecting the impact of different experimental and calculation methods.

Table 1: Reported Henry's Law Constants for 2,2',3,4,5'-Pentachlorobiphenyl (PCB-87)

| Henry's Law Constant (Pa m³/mol) | Temperature (K) | Type | Source |

|---|---|---|---|

| 4.6 | 298.15 | QSPR | Sabljić and Güsten (1989) researchgate.net |

| 1.7 | 298.15 | QSPR | Lee (2007) researchgate.net |

| 1.9 | 298.15 | QSPR | Lee (2007) researchgate.net |

| 1.1 | 298.15 | QSPR | Paasivirta & Sinkkonen (2009) researchgate.net |

QSPR: Quantitative Structure-Property Relationship

Vapor loss from soil surfaces is also a significant fate mechanism. nm.gov The rate of volatilization from soil is generally lower for more highly chlorinated PCBs like pentachlorobiphenyls due to their stronger adsorption to soil particles. nm.gov The process is complex and influenced by several factors:

Soil Organic Matter: PCBs have a strong affinity for organic matter in soil, which significantly reduces their volatilization rate. nm.govunh.edu

Soil Moisture: Volatilization is more rapid from wet soils. Water molecules compete with PCBs for adsorption sites, increasing the amount of the compound available to enter the gas phase. nih.gov As soil dries, volatilization is dramatically reduced. nih.gov

Temperature: Higher temperatures increase the vapor pressure of the compound, leading to higher rates of volatilization. nih.gov

Sediment-Water Partitioning and Exchange

The partitioning of this compound between water and sediment is a critical factor controlling its concentration in the water column and its long-term persistence in aquatic environments. Due to its hydrophobic nature, this compound strongly adsorbs to sediment and suspended solids. nm.govunh.edu This process is the primary mechanism for its immobilization in aquatic systems. unh.edu

The key parameter describing this partitioning behavior is the organic carbon-water (B12546825) partition coefficient (Koc), which normalizes the sediment-water partition coefficient (Kd) to the fraction of organic carbon (foc) in the sediment. ntnu.no Koc = Kd / foc

A high Koc value indicates a strong tendency for the chemical to bind to organic matter in sediment, reducing its bioavailability in the water. The sorption of PCBs to sediment is highly correlated with the organic carbon content of the sediment and the lipophilicity of the PCB congener. unh.edu Generally, sorption increases with the degree of chlorination. nm.govunh.edu

Directly measured Koc values for every PCB congener are not always available, but they can be reliably estimated from the octanol-water partition coefficient (Kow), which is a measure of a chemical's lipophilicity. nm.gov For PCBs, a strong linear relationship exists between log Koc and log Kow. nm.gov One such regression equation is: log Koc = 0.007 + 0.834 log Kow nm.gov

Table 2: Estimated Partitioning Coefficients for a Pentachlorobiphenyl Isomer

| Parameter | Value | Description |

|---|---|---|

| log Kow | 5.75 | The logarithm of the octanol-water partition coefficient, indicating high lipophilicity. nm.gov |

| Estimated log Koc | 4.80 | The logarithm of the organic carbon-water partition coefficient, calculated using the regression equation above. This value signifies strong binding to sediment organic carbon. |

This strong partitioning to sediments means that while concentrations in the overlying water may decrease after initial contamination, sediments can act as a long-term reservoir, slowly releasing the compound back into the water column over many years. nm.govunh.edu

Long-Range Environmental Transport

The combination of persistence and semi-volatility gives this compound a significant potential for long-range environmental transport. Although its volatility is lower than less-chlorinated PCBs, the process of repeated volatilization and deposition allows it to travel vast distances in the atmosphere. nm.govpops.int

The atmosphere is considered the fastest and most significant pathway for the global distribution of PCBs. ca.gov Chemicals like PCB-87 can be released in industrial or agricultural areas, volatilize into the atmosphere, and be carried by winds over thousands of kilometers. pops.intca.gov During transport, they can partition to atmospheric aerosols and be removed from the atmosphere through wet (rain, snow) or dry deposition. nm.gov

This "grasshopper effect" of sequential transport and deposition allows persistent semi-volatile compounds to migrate from warmer source regions towards colder climates, such as the Arctic. pops.int In colder temperatures, volatilization is reduced and deposition is more favored, leading to the accumulation of these pollutants in polar ecosystems. Monitoring data has confirmed the presence of various PCB congeners in remote environments like the Arctic, far from any direct sources, providing clear evidence of long-range environmental transport. researchgate.netresearchgate.net The persistence of these compounds against degradation means they can remain in these remote environments for extended periods.

Biotransformation and Metabolic Pathways of 2,2 ,3,4 ,5 Pentachlorobiphenyl

In Vivo Metabolic Fate in Model Organisms

The in vivo fate of PCB 87 is determined by its absorption, distribution, metabolism, and excretion. Like other PCBs, it is absorbed through various routes and distributed throughout the body, with a tendency to accumulate in lipid-rich tissues. nih.govnih.gov Its metabolism, however, is key to its potential detoxification and bioactivation.

In mammals, the liver is the primary site for the metabolism of PCBs. nih.gov The biotransformation process involves several enzymatic pathways that aim to increase the polarity of the lipophilic PCB molecule, thereby facilitating its excretion.

The initial and rate-limiting step in the metabolism of PCBs is oxidation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.govepa.gov The specific CYP isoforms involved in the metabolism of a particular PCB congener are dependent on its chlorine substitution pattern. nih.gov For PCBs with chlorine atoms at the ortho positions, such as PCB 87, metabolism is typically carried out by phenobarbital-inducible CYP2B enzymes. nih.gov

The metabolism of PCBs can lead to the formation of metabolites that, in turn, influence the activity of these enzyme systems. For instance, studies in rats have shown that the metabolite 3'-methylsulfonyl-2,2',3,4',5'-pentachlorobiphenyl (3'-MeSO2-CB87) can induce hepatic protein levels of the CYP2-family. nih.gov This indicates that the biotransformation of PCB 87 not only serves as a pathway for elimination but can also alter the metabolic capacity of the organism.

The primary metabolic pathway for PCBs is hydroxylation, which results in the formation of hydroxylated PCBs (OH-PCBs). nih.gov This process can occur through two main mechanisms: the direct insertion of a hydroxyl group into an aromatic C-H bond or via the formation of an arene oxide intermediate, which can then rearrange to a phenol. nih.govbiorxiv.org These OH-PCBs are generally more polar than the parent compound, which is the first step toward excretion. nih.gov Research has identified several specific hydroxylated metabolites of PCB 87. nih.gov

Table 1: Identified Hydroxylated Metabolites of 2,2',3,4',5'-Pentachlorobiphenyl (PCB 87)

| Metabolite Name | Abbreviation |

|---|---|

| 5-hydroxy-2,2',3,4',5'-pentachlorobiphenyl | 5-OH-PCB 87 |

| 6-hydroxy-2,2',3,4',5'-pentachlorobiphenyl | 6-OH-PCB 87 |

| 3'-hydroxy-2,2',3,4',5'-pentachlorobiphenyl | 3'-OH-PCB 87 |

| 4'-hydroxy-2,2',3,4',5'-pentachlorobiphenyl | 4'-OH-PCB 87 |

| 6'-hydroxy-2,2',3,4',5'-pentachlorobiphenyl | 6'-OH-PCB 87 |

Data sourced from Grimm et al., 2015. nih.gov

A secondary but significant metabolic pathway for some PCB congeners is the formation of methylsulfonyl (MeSO2) metabolites. nih.gov This biotransformation occurs via the mercapturic acid pathway. nih.gov The initial PCB arene oxide is conjugated with glutathione, which is then further metabolized in the kidney and intestinal microflora to a cysteine conjugate. A subsequent C-S bond cleavage, methylation, and two-step oxidation results in the formation of a persistent and often toxic MeSO2-PCB metabolite. epa.govnih.gov

Studies have demonstrated the formation of a methylsulfonyl metabolite from PCB 87. nih.gov These metabolites are notably lipophilic and can be resistant to further metabolism, leading to their accumulation in specific tissues. nih.gov

Table 2: Identified Methylsulfonyl Metabolite of this compound (PCB 87)

| Metabolite Name | Abbreviation |

|---|---|

| 3'-methylsulfonyl-2,2',3,4',5'-pentachlorobiphenyl | 3'-MeSO2-CB87 |

Data sourced from Guvenius et al., 2003. nih.gov

Due to the presence of multiple chlorine atoms at the ortho positions (positions 2, 2', 6, and 6'), rotation around the C-C bond connecting the two phenyl rings in PCB 87 is hindered. This makes it a chiral molecule that exists as two stable, non-superimposable mirror images called atropisomers or enantiomers. nih.govkobe-u.ac.jp The biotransformation of such chiral PCBs by cytochrome P450 enzymes is often atropselective, meaning the enzymes metabolize one atropisomer at a different rate than the other. nih.govbiorxiv.org

This stereoselective metabolism can lead to an enrichment of the less readily metabolized atropisomer of the parent PCB in tissues. nih.gov Furthermore, the formation of hydroxylated metabolites can also be atropselective, resulting in the production of specific OH-PCB atropisomers. nih.govbiorxiv.org While specific studies detailing the atropselective metabolism of PCB 87 are limited, the principle is well-established for other ortho-substituted chiral PCBs, where P450 enzymes interact enantioselectively with the atropisomers. nih.gov

Following absorption, PCBs are transported in the blood, often bound to proteins like albumin, and are distributed to various tissues. nih.gov Due to their lipophilicity, they tend to concentrate in adipose tissue and the liver. nih.gov The disposition of PCB 87 and its metabolites, however, shows significant tissue specificity.

While the parent compound may accumulate in fat, its metabolites can exhibit different affinities. Methylsulfonyl-PCB metabolites, including 3'-MeSO2-CB87, are known for their lipophilic character and specific protein-binding properties, which leads to their retention in certain tissues. nih.gov In animal models, MeSO2-PCBs have shown specific accumulation in the adrenal glands, lungs, and kidneys. nih.gov This tissue-specific retention suggests that these metabolites may exert localized biological or toxicological effects.

Biotransformation in Avian and Aquatic Organisms

In aquatic species, such as fish, PCBs can be metabolized into various products. For instance, studies on the closely related congener, 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB 101), in silver crucian carp (B13450389) have identified the formation of hydroxylated (OH-PCBs), methoxylated (MeO-PCBs), and methyl sulfonated (MeSO₂-PCBs) metabolites. This indicates that fish possess the enzymatic machinery to transform pentachlorobiphenyls, although the efficiency and specific products can vary significantly depending on the congener and species.

In avian species, PCB exposure has been linked to various biological effects, which are often influenced by the metabolism of the parent compounds. usgs.gov The metabolism in birds is expected to proceed via cytochrome P450 (CYP) enzymes, similar to other vertebrates, leading to the formation of hydroxylated metabolites. The specific metabolites and the rate of transformation of PCB 97 in birds have yet to be characterized.

Plant Uptake and Phytotransformation Mechanisms

There is a lack of specific data on the uptake and phytotransformation of this compound by plants. The study of how plants handle PCBs, known as phytoremediation, involves several processes including phytoextraction (uptake from soil into plant tissues), phytotransformation (enzymatic alteration within the plant), and rhizoremediation (degradation in the soil by microbes associated with plant roots). nih.gov

Generally, the efficiency of plant uptake of PCBs from the soil is inversely related to their degree of chlorination and hydrophobicity. nih.gov As a pentachlorobiphenyl, PCB 97 has a high octanol-water partition coefficient (Kow), which suggests it would bind strongly to soil organic matter, limiting its bioavailability for plant uptake. nih.gov Some studies have observed that while lower chlorinated PCBs can be metabolized by plants, some pentachlorobiphenyl congeners are not. nih.gov For example, experiments with black nightshade hairy root cultures showed no metabolism of the pentachlorobiphenyl congeners tested. nih.gov Conversely, studies on a different congener, 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118), have shown some reduction in soil concentration in the presence of certain plants, suggesting some level of degradation can occur. researchgate.net

The primary mechanism for PCB metabolism in plants is believed to be hydroxylation, similar to the initial steps in animals. nih.gov This is often followed by conjugation with molecules like sugars, and then sequestration into the vacuole or cell wall. nih.gov However, without specific studies, it is unknown if or how efficiently this compound undergoes these processes.

In Vitro Biotransformation Investigations

Detailed in vitro investigations focusing specifically on the biotransformation of this compound are not extensively documented in scientific literature.

Metabolism in Microsomal and Cellular Systems

Research on the metabolism of PCBs using liver microsomes and cellular systems has been crucial for understanding the enzymatic processes involved. These in vitro systems, typically derived from liver tissue of various species including humans, rats, and fish, contain the cytochrome P450 (CYP) enzymes responsible for the initial oxidation of PCBs. nih.govnih.gov

While specific data for PCB 97 is scarce, studies on other pentachlorobiphenyls, such as 2,3',4,4',5-pentachlorobiphenyl (PCB 118), in guinea pig liver microsomes have identified the formation of hydroxylated metabolites. The process is primarily mediated by CYP enzymes, and the rate of metabolism can be influenced by prior exposure to other chemicals that induce these enzymes. For lower chlorinated PCBs, studies using human-relevant cell lines like HepG2 have shown biotransformation into a variety of metabolites, including hydroxylated, sulfated, and glucuronidated forms. acs.org It is plausible that PCB 97 would be a substrate for similar enzymatic pathways, but experimental verification is needed.

Identification of Novel Metabolites and Metabolic Intermediates

The metabolism of PCBs can lead to a diverse array of products beyond simple hydroxylation. The initial oxidation by CYP enzymes often forms an unstable arene oxide intermediate. nih.gov This epoxide can then be converted to a hydroxylated PCB, which may undergo further oxidation to form dihydroxylated metabolites (catechols and hydroquinones). These can be further transformed into quinones, which are reactive species. nih.gov

Additionally, hydroxylated PCBs can be conjugated with sulfate (B86663) or glucuronic acid to increase their water solubility and facilitate excretion. nih.gov Other metabolic pathways can lead to the formation of persistent methylsulfonyl (MeSO₂-PCB) metabolites. nih.gov In some cases, even dechlorination of PCB molecules has been observed in biological systems, leading to the formation of lower-chlorinated hydroxylated metabolites. acs.org While these pathways are established for PCBs in general, the specific novel metabolites and intermediates resulting from the biotransformation of this compound have not been identified.

Comparative Metabolism Across Species

Significant species-specific differences exist in the metabolic capacity towards PCBs. These differences are largely due to variations in the expression and activity of CYP enzyme isoforms. For example, in vitro studies on other PCB congeners have shown that liver microsomes from guinea pigs, rats, and hamsters metabolize them at different rates and produce different profiles of hydroxylated metabolites.

The chlorine substitution pattern of a PCB congener is a major determinant of its metabolic fate. The presence of adjacent non-chlorinated carbon atoms (vicinal hydrogens), particularly in the meta and para positions, generally makes a congener more susceptible to metabolism. This compound has vicinal hydrogens at the 5',6' positions on one ring and at the 5,6 positions on the other, suggesting it could be a substrate for CYP-mediated oxidation. However, without direct comparative studies involving PCB 97 across multiple species, any discussion of its comparative metabolism remains speculative.

Implications of Metabolic Pathways for Biological Activity

The biotransformation of PCBs is a critical factor in determining their biological activity and toxicity. Metabolism is generally considered a detoxification process because it converts lipophilic PCBs into more water-soluble metabolites that can be excreted from the body. nih.gov

However, metabolic pathways can also lead to bioactivation, producing metabolites with their own toxic effects. nih.gov Hydroxylated PCBs (OH-PCBs) are a major class of metabolites that have been shown to exhibit various biological activities. They can interfere with thyroid hormone transport, act as endocrine disruptors by interacting with estrogen receptors, and in some cases, exhibit greater toxicity than the parent PCB. nih.govnih.gov The formation of reactive intermediates like arene oxides and quinones can lead to oxidative stress and damage to cellular macromolecules such as DNA and proteins, which is a potential mechanism for PCB-induced carcinogenicity. nih.gov

The specific implications of the metabolic pathways of this compound for its biological activity cannot be definitively stated without knowledge of its specific metabolites and their toxicological profiles. The balance between detoxification and bioactivation pathways is key to understanding the ultimate health risk posed by this and other PCB congeners.

Ecological Impact Assessments of 2,2 ,3,4 ,5 Pentachlorobiphenyl

Ecotoxicological Studies in Aquatic Ecosystems

2,2',3,4',5'-Pentachlorobiphenyl (PCB 114) is recognized for its significant ecotoxicological impact, particularly within aquatic environments. It is classified as very toxic to aquatic life, with long-lasting effects. carlroth.com The persistence of PCBs in these ecosystems is a major concern, as they are resistant to degradation and can be transported over long distances through air and water. unep.org

Effects on Aquatic Invertebrate and Vertebrate Species

PCBs, including this compound, pose a considerable threat to a wide range of aquatic organisms. Due to their lipophilic nature, these compounds readily bioaccumulate in the fatty tissues of aquatic species and biomagnify up the food chain. unep.orgepa.gov This leads to higher concentrations in organisms at higher trophic levels, such as predatory fish, marine mammals, and fish-eating birds. unep.orgepa.gov

Table 1: Effects of PCBs on Aquatic Species

| Species Group | Observed Effects | References |

|---|---|---|

| Fish | Endocrine disruption, altered metabolism, reproductive impairment, developmental abnormalities, increased mortality. frontiersin.orgnih.govgeneticsmr.org | frontiersin.orgnih.govgeneticsmr.org |

| Aquatic Invertebrates | Increased mortality, especially in early developmental stages. epa.gov | epa.gov |

| Birds (Fish-eating) | Reproductive failure, lethal brain concentrations upon starvation. ccme.ca | ccme.ca |

Studies have shown that exposure to PCBs can lead to a variety of adverse effects in aquatic vertebrates. In fish, these effects can include endocrine disruption, which can interfere with normal hormone functions, and altered metabolism. frontiersin.orgwolkersdorfer.info For instance, a study on the dusky tripletooth goby (Tridentiger obscurus) demonstrated that 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126), a compound with similar properties, exhibited estrogenic potency, affecting oocyte maturation. frontiersin.org Research on zebrafish (Danio rerio) has revealed that exposure to a commercial PCB mixture (Aroclor 1254) resulted in dose-dependent mortality, reduced feeding efficiency, and impaired growth. nih.gov Furthermore, chronic exposure of GIFT tilapia (Oreochromis niloticus) to PCBs led to disruptions in osmoregulation and induced liver cell death (apoptosis). geneticsmr.org

Aquatic invertebrates are also susceptible to the toxic effects of PCBs. Crustaceans and the younger developmental stages of many aquatic species are generally the most sensitive to PCB exposure. epa.gov The toxicity of PCBs tends to increase with longer exposure durations. epa.gov

Ecological Risk Assessment Methodologies

Ecological risk assessments for PCBs in aquatic environments often involve a multi-level approach to evaluate the potential for adverse effects. mdpi.com These assessments consider the environmental concentrations of specific PCB congeners and their toxic equivalency factors (TEFs). The TEF approach compares the toxicity of a specific PCB congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). epa.govwolkersdorfer.info For this compound (PCB 114), the World Health Organization (WHO) has assigned a TEF of 0.00003. umweltprobenbank.de

Risk assessments also utilize risk quotients, which compare the measured environmental concentration of a substance to a concentration known to not cause adverse effects. mdpi.com These assessments have indicated that in some coastal areas, PCBs can pose a medium level of environmental risk. mdpi.com The evaluation of bioaccumulation in organisms like bivalves is also a key component of ecological risk assessment, as it provides insight into the transfer of these contaminants through the food web. eeer.org

Terrestrial Ecotoxicity and Soil Biota Interactions

The impact of this compound extends to terrestrial ecosystems, where it can persist in soils and affect a variety of organisms. PCBs can enter the soil through various pathways, including atmospheric deposition and the weathering of materials containing these compounds, such as old building caulking. nih.govnih.gov Once in the soil, their low water solubility and high affinity for organic matter cause them to bind strongly to soil particles, leading to long-term contamination. nih.gov

Table 2: PCB Concentrations in Environmental Samples

| Sample Type | Concentration Range | Location/Study Finding | References |

|---|---|---|---|

| Residential Soil | 0.06-0.40 ng/g | Industrial city in India | nih.gov |

| Soil near PCB-containing buildings | 3.3 to 34 mg/kg | Buildings with undisturbed caulking | nih.gov |

| Earthworms | Concentrations several times that of surrounding soil | Bioaccumulation from contaminated soil | ccme.ca |

Soil-dwelling organisms, such as earthworms, can accumulate PCBs from the soil, leading to concentrations in their tissues that are several times higher than the surrounding soil. ccme.ca This bioaccumulation poses a risk to predators that feed on these organisms. ccme.ca For instance, an earthworm concentration of 5 mg/kg, which could result from a soil concentration of 1.7 mg/kg, has been suggested to be hazardous to predators. ccme.ca PCBs can also be taken up by terrestrial plants through their roots, providing another pathway for entry into the terrestrial food web. ccme.ca

Human exposure to PCBs in soil is also a concern, with potential routes of exposure including ingestion of contaminated soil, inhalation of dust, and dermal contact. nih.govepa.gov

Mechanisms of Ecological Perturbation in Model Organisms

Aryl Hydrocarbon Receptor (AhR) Agonism and Related Gene Modulation

A primary mechanism through which this compound and other dioxin-like PCBs exert their toxic effects is through the activation of the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov The AhR is a transcription factor that, upon binding with a ligand like a PCB, translocates to the nucleus and forms a complex with the AhR nuclear translocator (ARNT). nih.govmdpi.com This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the altered expression of target genes. mdpi.com

A well-studied consequence of AhR activation is the induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. nih.govmdpi.com These enzymes are involved in the metabolism of foreign compounds. mdpi.com Studies have shown that exposure to PCBs can lead to the upregulation of AhR-responsive genes. For example, in rat thyroid FRTL-5 cells, 2,3′,4,4′,5-pentachlorobiphenyl (PCB 118) exposure resulted in the upregulation of CYP1A1. oup.comnih.gov Similarly, in the killifish (Fundulus heteroclitus), exposure to PCB 126 induced both CYP1A activity and the production of reactive oxygen species (ROS). usgs.gov The activation of the AhR signaling pathway is considered a key event in the toxicity of dioxin-like compounds. nih.gov

Endocrine System Disruption, with focus on thyroid function

This compound is known to be an endocrine disruptor, with significant effects on the thyroid system. carlroth.comewg.org PCBs can interfere with the synthesis, transport, and metabolism of thyroid hormones, which are crucial for normal growth, development, and metabolism. jst.go.jpnih.gov

Research has demonstrated that exposure to 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118) can lead to thyroid dysfunction. jst.go.jpnih.gov In studies using Wistar rats, exposure to PCB 118 resulted in decreased serum levels of thyroid hormones and reduced expression of the sodium/iodide symporter (NIS) protein, which is essential for thyroid hormone synthesis. jst.go.jpnih.gov These studies also observed mitochondrial damage in the thyroid glands of the exposed rats. jst.go.jpnih.gov Further investigation in rat thyroid cells (FRTL-5) showed that PCB 118 exposure increased the production of reactive oxygen species (ROS), suggesting that oxidative stress may play a role in the observed thyroid dysfunction. jst.go.jp

The disruption of the thyroid system by PCBs is a significant concern, as proper thyroid function is critical for the health of both wildlife and humans. nih.gov

Oxidative Stress Induction and Mitochondrial Dysfunction

Exposure to pentachlorobiphenyls has been demonstrated to induce oxidative stress and mitochondrial dysfunction in biological systems. While specific research on this compound (PCB 87) is limited, studies on the closely related congener, 2,3',4,4',5-Pentachlorobiphenyl (PCB 118), provide significant insights into these mechanisms.

Research on PCB 118 has shown that it can lead to an increase in reactive oxygen species (ROS) production. nih.gov Under normal physiological conditions, mitochondria are central to cellular energy production and maintaining a balanced redox state. However, under the stress of exposure to compounds like PCBs, this balance can be disrupted, leading to an overproduction of ROS and subsequent oxidative stress. nih.gov

Studies on rat thyroid cells exposed to PCB 118 have revealed damage to mitochondrial ultrastructure, including swelling and disorganization. nih.gov This structural damage is accompanied by functional impairments. For instance, a decrease in the expression of genes related to the mitochondrial respiratory chain has been observed, which is crucial for cellular respiration and energy production. nih.gov

Furthermore, research on rat hepatocytes has also indicated that exposure to PCB 118 can affect mitochondrial volume fractions, further highlighting the compound's impact on this vital organelle.

The table below summarizes key findings from a study on the effects of 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) on rat thyroid cells, which are indicative of the potential effects of this compound.

| Parameter | Observation in Rat Thyroid Cells Exposed to PCB 118 | Reference |

| Reactive Oxygen Species (ROS) | Increased production | nih.gov |

| Mitochondrial Ultrastructure | Swelling and disorganization | nih.gov |

| Mitochondrial Respiratory Chain Gene Expression | Decreased | nih.gov |

Tumor Promoting Effects in Rodent Liver Models

Certain pentachlorobiphenyl congeners have been identified as tumor promoters, particularly in rodent liver models. While direct studies on the tumor-promoting effects of this compound are not extensively available, research on other pentachlorobiphenyls, such as 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) and 2,3',4,4',5-Pentachlorobiphenyl (PCB 118), offers valuable information.

Studies have shown that some PCB congeners can enhance the development of altered hepatic foci, which are considered preneoplastic lesions in the liver of rats. For example, a two-year gavage study on female Harlan Sprague-Dawley rats demonstrated clear evidence of the carcinogenic activity of PCB 118. nih.gov This was based on increased incidences of liver neoplasms, including cholangiocarcinoma, hepatocholangioma, and hepatocellular adenoma. nih.gov The study also suggested a potential link between PCB 118 administration and carcinoma in the uterus. nih.gov

The tumor-promoting activity of these compounds is often associated with their ability to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a role in regulating gene expression. nih.gov

The following table presents findings from a carcinogenesis study of 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) in female rats.

| Finding | Details | Reference |

| Carcinogenic Activity | Clear evidence in female Harlan Sprague-Dawley rats. | nih.gov |

| Liver Neoplasms | Increased incidences of cholangiocarcinoma, hepatocholangioma, and hepatocellular adenoma. | nih.gov |

| Other Neoplasms | Possible relation to carcinoma of the uterus. | nih.gov |

Ecosystem-Level Responses and Long-Term Consequences

The persistence and bioaccumulative nature of PCBs, including this compound, lead to significant long-term consequences at the ecosystem level. These compounds are widespread in the environment, found in air, water, soil, and sediment. researchgate.net Due to their lipophilic (fat-loving) nature, they tend to accumulate in the fatty tissues of organisms.

This bioaccumulation leads to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. This means that top predators, including fish, birds, marine mammals, and humans, can have much higher concentrations of PCBs in their bodies than are found in the surrounding environment. researchgate.net

The long-term ecological consequences of PCB contamination are multifaceted. Chronic exposure in wildlife has been linked to a range of adverse effects, including:

Reproductive and Developmental Problems: Studies in various animal species have shown that PCB exposure can lead to reduced birth weights, lower conception rates, and decreased live birth rates. epa.gov In some fish species, exposure to PCB mixtures has been shown to cause significant mortality and impact growth and feeding efficiency. nih.gov

Immune System Suppression: PCBs can suppress the immune system, making animals more susceptible to diseases and infections. epa.govclearwater.org This can have cascading effects on population health and stability.

The slow degradation of these compounds means that they will continue to pose a risk to ecosystems for many years to come, even though their production has been banned for decades. nih.gov This legacy of contamination necessitates ongoing monitoring and research to fully understand and mitigate the long-term impacts of compounds like this compound on the environment.

Analytical Methodologies for 2,2 ,3,4 ,5 Pentachlorobiphenyl Quantification

Extraction and Sample Preparation Techniques for Complex Environmental Matrices

The initial and one of the most crucial steps in the analysis of PCB 123 is its effective extraction from the sample matrix. The choice of extraction technique is highly dependent on the nature of the sample, whether it is a solid, aqueous, or biological matrix.

Solid Matrix Extraction (e.g., soil, sediment, biological tissues)

Solid matrices such as soil, sediment, and biological tissues present a significant challenge due to the strong adsorption of hydrophobic compounds like PCB 123 to the matrix components. Several powerful extraction techniques have been developed to overcome these challenges.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a widely used technique for extracting PCBs from solid samples. epa.govnih.gov This method employs solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process. epa.gov For instance, a mixture of hexane (B92381) and dichloromethane (B109758) or hexane and acetone (B3395972) has been effectively used for the extraction of PCBs from fish tissue using PLE. vscht.cz The recoveries of higher-chlorinated PCB congeners, such as pentachlorobiphenyls, using PLE at temperatures between 90-120°C are often comparable to or even better than traditional Soxhlet extraction. vscht.cz Studies have shown that for PCBs in soil, PLE can yield recovery rates of 71.6-117%. nih.gov

Soxhlet extraction is a classic and robust method for the extraction of PCBs from solid matrices. epa.gov It involves the continuous washing of the sample with a solvent, ensuring a thorough extraction. While effective, this method is often time-consuming and requires large volumes of solvent compared to modern techniques like PLE. epa.gov

Microwave-assisted extraction (MAE) is another alternative that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. Along with automated Soxhlet extraction and PLE, MAE is a recognized extraction method for PCBs in solid matrices. epa.gov

The choice of extraction solvent is also critical. A non-polar solvent like petroleum ether is suitable for extracting PCBs from materials where they are present in plastics or surface coatings. For soils and sludges, where PCBs are adsorbed within the aggregates, a pre-extraction with a more polar solvent like acetone followed by a non-polar solvent like petroleum ether can be effective. shimadzu.com

Table 1: Comparison of Extraction Techniques for Solid Matrices

| Technique | Principle | Advantages | Disadvantages | Typical Solvents | Reported Recovery for PCBs |

|---|---|---|---|---|---|

| Pressurized Liquid Extraction (PLE)/Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. | Fast, automated, reduced solvent consumption. epa.gov | Requires specialized equipment. | Hexane/Dichloromethane, Hexane/Acetone. vscht.cz | 71.6-117% in soil. nih.gov |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Robust and well-established. | Time-consuming, high solvent usage. epa.gov | Petroleum ether, Acetone/Petroleum ether. shimadzu.com | Generally high, often used as a benchmark. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Fast extraction times. epa.gov | Potential for localized heating and analyte degradation if not optimized. | Hexane, Acetone | Comparable to other methods when optimized. |

Aqueous Matrix Extraction

For the analysis of PCB 123 in aqueous samples such as water, two primary extraction techniques are employed: liquid-liquid extraction and solid-phase extraction.

Liquid-Liquid Extraction (LLE) is a traditional method that involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. shimadzu.co.kr This technique is effective for extracting nonpolar and semi-polar compounds. shimadzu.co.kr However, LLE can be labor-intensive, require large volumes of organic solvents, and is prone to the formation of emulsions, which can complicate the separation process. labce.com

Solid-Phase Extraction (SPE) has become a popular alternative to LLE due to its numerous advantages. shimadzu.co.kr SPE utilizes a solid sorbent material, typically packed in a cartridge or disk, to retain the analytes of interest from the aqueous sample. shimadzu.co.kraccesson.kr The retained compounds are then eluted with a small volume of a suitable solvent. SPE offers high selectivity, reduced solvent consumption, and is easily automated for high-throughput analysis. shimadzu.co.kr For PCB analysis in water, C18-bonded silica (B1680970) is a commonly used sorbent. accesson.krresearchgate.net Studies have demonstrated high recovery rates for PCBs from water using SPE, often in the range of 92-102%. researchgate.net A study on various PCB congeners in spiked water samples using SPE disks showed recoveries between 91-107%. researchgate.net Another study reported recoveries of 97-101% for PCBs from water using a novel solventless SPE approach. nih.gov

Table 2: Comparison of Extraction Techniques for Aqueous Matrices

| Technique | Principle | Advantages | Disadvantages | Typical Sorbents/Solvents | Reported Recovery for PCBs |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. shimadzu.co.kr | Effective for nonpolar compounds. shimadzu.co.kr | Labor-intensive, high solvent use, emulsion formation. labce.com | Dichloromethane, Hexane | Generally good, but can be variable. |

| Solid-Phase Extraction (SPE) | Retention of analytes on a solid sorbent followed by elution. shimadzu.co.kr | High selectivity, reduced solvent use, automation friendly. shimadzu.co.kr | Sorbent capacity can be a limitation for highly contaminated samples. | C18-bonded silica. accesson.krresearchgate.net | 91-107%. researchgate.net |

Lipid Removal and Sample Cleanup Procedures

Extracts from biological tissues and some environmental samples are often rich in lipids, which can interfere with the chromatographic analysis of PCBs. Therefore, a lipid removal or cleanup step is essential.

Florisil® , a magnesium silicate-based adsorbent, is widely used for the cleanup of PCB extracts. waters.comgeorgia.govbiotage.com It effectively removes polar interferences, including many lipids, from the sample extract. waters.combiotage.com The cleanup is typically performed using a column packed with Florisil, and the PCBs are eluted with a non-polar solvent like hexane, while the polar interferences are retained on the column. nih.gov It is crucial that the sample extract and the Florisil media are free of moisture, as water can deactivate the adsorbent and reduce its cleanup efficiency. biotage.com

Silica gel is another common adsorbent used for cleanup. nih.gov Similar to Florisil, it is used in a chromatographic column to separate PCBs from more polar interfering compounds. Often, silica gel is treated with sulfuric acid to enhance its ability to remove lipids and other organic interferences. nih.gov A mixture of acid-treated silica gel and Florisil has been shown to be highly efficient in fat retention. thermofisher.com

The choice of cleanup procedure depends on the nature and extent of the interferences in the sample extract. For highly contaminated samples, a combination of different cleanup techniques may be necessary.

Chromatographic Separation and Detection Methods

Following extraction and cleanup, the sample extract is analyzed using chromatographic techniques to separate and quantify individual PCB congeners.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography with an electron capture detector (GC-ECD) has historically been a workhorse for the analysis of PCBs. mdpi.com The ECD is highly sensitive to halogenated compounds like PCBs, making it well-suited for trace-level analysis. mdpi.com The detector's response increases with the number of chlorine atoms on the biphenyl (B1667301) structure. researchgate.net

However, the ECD has a limited linear range and can be prone to interferences from other co-eluting electron-capturing compounds. dss.go.th Therefore, meticulous cleanup of the sample extract is critical for accurate quantification. mdpi.com Dual-column GC systems are often employed to confirm the identity of the detected peaks. Method detection limits for PCBs using GC-ECD can be in the low picogram range. researchgate.net One study reported minimum detectable quantities for various indicator PCBs to be in the range of 0.0005 to 0.002 ng. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) offers greater selectivity and confirmatory power compared to GC-ECD. In GC-MS, the mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information that can be used to identify specific compounds.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides even higher selectivity and sensitivity by utilizing multiple reaction monitoring (MRM). shimadzu.co.krlabce.com In MRM, a specific precursor ion for the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. labce.com This process significantly reduces background noise and interferences, allowing for very low detection limits.

For 2,2',3,4',5'-pentachlorobiphenyl (PCB 123), GC-MS/MS is a powerful tool for accurate quantification, especially in complex matrices. The chromatographic separation of the critical pair PCB 123 and PCB 118 has been successfully achieved with high resolution. pragolab.cz Instrument detection limits for PCB congeners using modern GC-MS/MS systems can be in the low femtogram range, corresponding to picogram per liter levels in water and nanogram per kilogram levels in soil. pragolab.cz

The selection of appropriate precursor and product ions is crucial for developing a robust GC-MS/MS method. For a ¹³C-labeled internal standard of 2',3,4,4',5-Pentachlorobiphenyl (a positional isomer of PCB 123), a quantitative transition of m/z 335.9 > 265.9 and a qualitative transition of m/z 337.9 > 267.9 have been reported. gcms.cz

Table 3: GC-MS/MS Parameters for PCB Analysis

| Parameter | Description | Example for a Pentachlorobiphenyl Isomer (¹³C-labeled) gcms.cz |

|---|---|---|

| Precursor Ion (m/z) | The mass-to-charge ratio of the ion selected in the first mass analyzer. | 335.9 (Quantitative), 337.9 (Qualitative) |

| Product Ion (m/z) | The mass-to-charge ratio of the fragment ion monitored in the second mass analyzer. | 265.9 (Quantitative), 267.9 (Qualitative) |

| Collision Energy (eV) | The energy applied in the collision cell to induce fragmentation. | 24 |

| Instrument Detection Limit | The lowest amount of analyte that can be reliably detected. | 3 to 19 fg on-column for various PCBs. pragolab.cz |

Sources and Environmental Exposure Pathways of 2,2 ,3,4 ,5 Pentachlorobiphenyl

Legacy Sources and Release Mechanisms

Industrial Applications and Historical Usage Patterns

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were manufactured for a wide range of industrial applications from the 1930s until they were banned in many countries in the 1970s due to their environmental persistence and harmful health effects. nih.govnih.gov The chemical stability and fire-resistant properties of PCBs made them highly desirable for use in electrical equipment. nih.gov 2,2',3,4',5'-Pentachlorobiphenyl, as a specific congener within the PCB family, was not produced individually but was a component of commercial PCB mixtures, such as Aroclor. nih.gov

The primary application of these mixtures was as dielectric fluids in transformers and capacitors to prevent electrical sparking. nih.gov Beyond this major use, PCBs were incorporated into a vast array of products. They were utilized as coolants and lubricants in various electrical devices, including fluorescent lights and refrigerators manufactured before 1977. nih.govnih.govnih.gov Their versatility also led to their use in:

Paints, varnishes, and lacquers for fire resistance and durability. nih.gov

Adhesives and plasticizers. nih.gov

Inks and carbonless copy paper. nih.gov

Heat-transfer fluids. nih.gov

Hydraulic fluids. nih.gov

Even as an insecticide extender and in the production of some plastics. nih.gov

The widespread and often "open" use of these products contributed significantly to the release of PCBs into the environment. Releases occurred through various mechanisms, including:

Open burning or incomplete incineration of materials containing PCBs. nih.gov

Vaporization from paints, coatings, and plastics. nih.gov

Disposal in municipal and industrial sewers. nih.gov

Accidental spills and improper waste disposal practices. nih.gov

Leaching from landfills and contaminated sites. frontiersin.org

Dumping of sewage sludge and dredge spoils at sea. nih.gov

Although the production of PCBs was banned, their persistence means they are still found in soils, sediments, and water bodies, continuing to pose an environmental risk. nih.govnih.govnih.gov

Table 1: Historical Industrial Applications of PCB Mixtures Containing this compound

| Application Category | Specific Uses |

| Electrical Equipment | Dielectric fluids in transformers and capacitors, coolants in electrical devices. |

| Coatings & Sealants | Fire-retardant paints, varnishes, lacquers, and adhesives. |

| Plastics & Paper | Plasticizers, carbonless copy paper. |

| Fluid Systems | Heat-transfer fluids, hydraulic fluids. |

| Miscellaneous | Insecticide extenders. |

Remediation Site Characterization and Release Prevention

Characterizing sites contaminated with this compound and other PCBs is a complex process. It involves identifying the extent and concentration of the contamination in various environmental media, primarily soil and sediment. frontiersin.org Traditional remediation methods for PCB-contaminated sites have often involved excavation and off-site treatment, such as incineration or disposal in secure landfills. frontiersin.orgnih.gov However, these methods can be costly and environmentally disruptive. frontiersin.orgnih.gov

Current research focuses on developing more sustainable, in-situ remediation technologies. frontiersin.org These include:

Bioremediation: This approach utilizes microorganisms that can break down PCBs. nih.gov Some bacteria can use PCBs as a source of energy, degrading them into less harmful compounds. nih.gov Enhancing the activity of these microbes, for instance by immobilizing them on materials like sodium alginate and biochar, has shown promise in degrading specific congeners like 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118). researchgate.net

Phytoremediation: This method uses plants to remove, contain, or degrade contaminants in soil and water. nih.govmdpi.com Plants can take up PCBs through their roots (phytoextraction) and either store them or break them down within their tissues (phytotransformation). nih.gov The plant's root system also fosters a zone of increased microbial activity (rhizoremediation) that can enhance the degradation of PCBs in the soil. nih.govmdpi.com

Chemical Dehalogenation: This involves using chemical reagents to remove chlorine atoms from the biphenyl (B1667301) structure, rendering the PCBs less toxic. frontiersin.org

Activated Carbon Application: Adding activated carbon to sediments can bind PCBs, reducing their bioavailability to fish and other organisms in the aquatic food web. nih.gov This method does not destroy the PCBs but effectively sequesters them, mitigating their entry into the food chain. nih.gov

Preventing the further release of this compound from contaminated sites is a critical aspect of remediation. In-situ technologies like activated carbon amendment and phytoremediation help to stabilize the contaminants, reducing their mobility and the potential for them to spread to surrounding areas or be taken up by organisms. nih.govnih.gov

Contemporary and Inadvertent Formation Pathways

While the intentional production of PCBs has ceased, they can still be formed inadvertently through certain industrial processes. mdpi.com These unintentional production pathways can lead to the contemporary release of PCBs into the environment. For instance, some chemical manufacturing processes that involve chlorinated compounds, high temperatures, and pressure can potentially generate PCBs as byproducts. The degradation of other chlorinated compounds already in the environment can also sometimes lead to the formation of different PCB congeners.

Environmental Transport Leading to Biotic Exposure

Due to their chemical stability, PCBs like this compound are persistent in the environment and can be transported over long distances from their original sources. They can travel through the atmosphere and be deposited in remote locations, far from where they were initially used or released. Once in the environment, they tend to bind to soil and sediment particles.

Dietary Exposure Pathways in Wildlife

The primary route of exposure to this compound for many wildlife species is through their diet. accustandard.com Because PCBs are lipophilic (fat-soluble), they accumulate in the fatty tissues of organisms. This leads to biomagnification, where the concentration of PCBs increases at successively higher levels in the food chain.

For example, small organisms in contaminated sediments may absorb PCBs. These organisms are then eaten by small fish, which are in turn consumed by larger fish, birds, and mammals. At each step, the concentration of PCBs becomes more concentrated in the predator's body. This can lead to significant levels of these compounds in top predators, even in areas with relatively low environmental contamination. Studies have detected PCB congeners in the eggs of chickens, indicating maternal transfer of these compounds. nih.govusgs.gov

Inhalation and Dermal Exposure in Occupational and Ambient Settings

While dietary intake is a major exposure pathway, inhalation of contaminated air is also a recognized route of exposure to PCBs. nih.govacs.org In occupational settings, workers involved in the remediation of hazardous waste sites or the removal of old electrical equipment containing PCBs may be at risk of inhalation and dermal exposure. nih.govnih.govnih.gov

In ambient (non-occupational) settings, PCBs can volatilize from contaminated soils, building materials (like old paints and caulks), and water bodies, leading to their presence in indoor and outdoor air. acs.org Studies have shown that inhalation of PCBs can lead to their absorption into the bloodstream. nih.govacs.org Dermal absorption is also a potential exposure route, particularly when there is direct contact with contaminated soils or materials. nih.govnih.govnih.gov

Environmental Monitoring of Exposure Levels in Ecosystems

The monitoring of this compound (PCB 101) in the environment is a critical component of assessing the extent of contamination by polychlorinated biphenyls (PCBs). Due to their persistence, bioaccumulative nature, and toxic effects, PCBs are subject to rigorous monitoring programs worldwide. PCB 101 is frequently included as one of the "indicator PCBs" in these studies because of its prevalence in commercial PCB mixtures and its detection in environmental and biological samples. nih.gov

International bodies and national environmental agencies have established frameworks for monitoring key PCB congeners, including PCB 101. For instance, the OSPAR Commission's Coordinated Environmental Monitoring Programme (CEMP) mandates the monitoring of seven specific PCB congeners, one of which is PCB 101, in biota (fish and mussels) and sediments across the North-East Atlantic. ca.gov These programs are designed to track temporal trends and spatial distribution of these contaminants.

The monitoring data is compared against established environmental quality standards. OSPAR, for example, has developed Background Assessment Concentrations (BACs) and Environmental Assessment Criteria (EACs) for various contaminants, including PCB 101. ospar.org Concentrations below the EAC are considered unlikely to cause chronic effects in sensitive marine species. ospar.org

Research Findings on Exposure Levels

Scientific studies have detected this compound in a variety of environmental matrices, confirming its widespread distribution. The concentration of PCB 101 can vary significantly depending on the location, proximity to historical pollution sources, and the specific ecosystem compartment being analyzed.

Sediment and Soil:

Sediments are a significant sink for PCBs in aquatic environments. Monitoring of marine sediments in the North-East Atlantic is a key part of the OSPAR program. ca.gov In a study of residential soils in East Chicago, Indiana, a site with a history of industrial activity, the congener group including PCB 90, 101, and 113 was found to be among the most dominant, indicating their significant contribution to the total PCB contamination.

A study of soils from an oil field and estuary in the Yellow River Delta, China, revealed the presence of PCB 101. In the estuary soil samples, PCB 101 contributed 4.7% to the total concentration of the seven analyzed PCB congeners.

The following table presents the Environmental Assessment Criteria (EAC) for PCB 101 in marine sediments as established by the OSPAR Commission.

| Environmental Compartment | Chemical | Environmental Assessment Criteria (EAC) |

| Sediment | This compound (PCB 101) | 3.0 µg/kg dry weight |

Biota:

This compound bioaccumulates in organisms and biomagnifies through the food web. Consequently, it is frequently detected in various species, from invertebrates to top predators.

In fish, PCB 101 is a commonly monitored congener. A study of various fish species from the Aleutian Islands, Alaska, found that the congener group 90+101 was among the most prevalent, expressed as a percentage of total PCBs. nih.gov Research in the Delaware River Estuary also included PCB 101 in the analysis of fish tissues, highlighting its presence in this ecosystem. researchgate.net A study in Colombia determined the method quantification limit for PCB 101 in fish to be 10.0 pg/g of sample.

The OSPAR Commission has also set EACs for PCB 101 in biota. The following table provides these values.

| Environmental Compartment | Chemical | Environmental Assessment Criteria (EAC) |

| Biota | This compound (PCB 101) | 121 µg/kg lipid weight |

Monitoring in marine mammals has also revealed the presence of PCB 101. A comprehensive analysis of 11 species of marine mammals stranded on the coast of the UK detected at least 145 PCB congeners in each individual, with the study highlighting the health risks these animals face from PCB exposure. nih.gov

Bird eggs are another important matrix for monitoring persistent organic pollutants. While many studies report on total PCBs, the inclusion of PCB 101 in the list of indicator congeners for monitoring programs suggests its relevance in assessing the contamination of avian species.

The following table summarizes findings on the detection of this compound in various ecosystems.

| Ecosystem | Matrix | Finding |